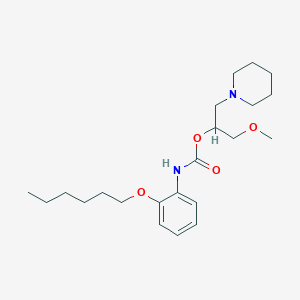
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester is a synthetic organic compound. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a phenyl ring substituted with a hexyloxy group, and a piperidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-(hexyloxy)phenol with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hexyloxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various alkoxy-substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The phenyl and piperidinyl moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (4-methoxyphenyl)-, methyl ester
- Carbamic acid, (2-chlorophenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester is unique due to the presence of the hexyloxy group on the phenyl ring, which can influence its solubility, reactivity, and biological activity. The combination of the methoxymethyl and piperidinyl groups also contributes to its distinct chemical and physical properties.
Properties
CAS No. |
106585-76-6 |
|---|---|
Molecular Formula |
C22H36N2O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(1-methoxy-3-piperidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4/c1-3-4-5-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25) |
InChI Key |
UISCSHMWVDXFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















